

A Comparative Guide to the Spectroscopic Data of Substituted Pyrrole-3-carbaldehydes

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Compound of Interest

Compound Name: *1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for a range of substituted pyrrole-3-carbaldehydes. By presenting experimental infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^{13}C NMR) data, this document aims to facilitate the identification and characterization of these important heterocyclic compounds. The influence of various substituents on the spectroscopic properties is highlighted through structured data tables and logical diagrams.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrrole-3-carbaldehyde and its derivatives with substitutions at the N-1, C-2, and C-5 positions. All NMR data was recorded in deuteriochloroform (CDCl_3) unless otherwise specified, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR frequencies are given in reciprocal centimeters (cm^{-1}).

N-Substituted Pyrrole-3-carbaldehydes

Compound	Substituent (R ¹)	Spectroscopic Data	Reference
1	-H	¹ H NMR: δ 9.82 (s, 1H, CHO), 8.85 (br s, 1H, NH), 7.42 (m, 1H, H-2), 6.95 (m, 1H, H-5), 6.70 (m, 1H, H-4). ¹³ C NMR: δ 185.5 (CHO), 133.8 (C-2), 127.2 (C-3), 125.1 (C-5), 111.3 (C-4). IR (KBr): 3250 (N-H), 1665 (C=O).	
2	-CH ₃	¹ H NMR: δ 9.70 (s, 1H, CHO), 7.20 (m, 1H, H-2), 6.80 (m, 1H, H-5), 6.60 (m, 1H, H-4), 3.80 (s, 3H, N-CH ₃). ¹³ C NMR: δ 185.0 (CHO), 135.0 (C-2), 126.5 (C-3), 127.0 (C-5), 110.0 (C-4), 35.0 (N-CH ₃). IR (KBr): 2925 (C-H), 1660 (C=O).	
3	-CH ₂ Ph	¹ H NMR: δ 9.75 (s, 1H, CHO), 7.30-7.40 (m, 5H, Ar-H), 7.25 (m, 1H, H-2), 6.85 (m, 1H, H-5), 6.65 (m, 1H, H-4), 5.30 (s, 2H, N-CH ₂). ¹³ C NMR: δ 185.2 (CHO), 137.5 (Ar-C), 135.5 (C-2), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (C-3),	

		127.2 (C-5), 110.5 (C-4), 52.0 (N-CH ₂). IR (KBr): 3030 (Ar C-H), 2920 (C-H), 1662 (C=O).
4	-Ph	¹ H NMR: δ 9.78 (s, 1H, CHO), 7.40-7.55 (m, 5H, Ar-H), 7.35 (t, J=2.4 Hz, 1H, H-2), 7.10 (t, J=2.0 Hz, 1H, H-5), 6.80 (t, J=2.8 Hz, 1H, H-4). ¹³ C NMR: δ 185.8 (CHO), 139.5 (Ar-C), 134.0 (C-2), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 126.8 (C-3), 124.0 (C-5), 112.0 (C-4). IR (KBr): 3100 (Ar C-H), 1668 (C=O), 1595 (C=C).

Ring-Substituted Pyrrole-3-carbaldehydes

Compound	Substituents (R ¹ , R ² , R ⁵)	Spectroscopic Data	Reference
5	R ¹ = -C ₆ H ₄ -4-OCH ₃ , R ² = -C ₆ H ₄ -2-NO ₂ , R ⁵ = H	¹ H NMR (400 MHz, CDCl ₃): δ 9.60 (s, 1H, CHO), 7.97 (d, J=8.1 Hz, 1H, Ar-H), 7.62 (t, J=6.6 Hz, 1H, Ar-H), 7.54 (t, J=7.8 Hz, 1H, Ar-H), 7.45 (d, J=6.5 Hz, 1H, Ar-H), 7.02 (d, J=8.9 Hz, 2H, Ar-H), 6.94 (d, J=3.0 Hz, 1H, H-5), 6.87 (d, J=3.0 Hz, 1H, H-4), 6.77 (d, J=8.9 Hz, 2H, Ar-H), 3.77 (s, 3H, OCH ₃). ¹³ C NMR (75 MHz, CDCl ₃): δ 185.5 (CHO), 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4. IR (KBr): 2932, 1666, 1520, 1350 cm ⁻¹ .	[1]
6	R ¹ = -C ₆ H ₄ -4-OCH ₃ , R ² = -C ₆ H ₄ -3-NO ₂ , R ⁵ = H	¹ H NMR (400 MHz, CDCl ₃): δ 9.65 (s, 1H, CHO), 8.11 (d, J=8.0 Hz, 1H, Ar-H), 8.01 (t, J=1.4 Hz, 1H, Ar-H), 7.41–7.49 (m, 2H, Ar-H), 6.97 (d, J=8.0 Hz, 2H, Ar-H), 6.87 (d, J=3.0 Hz, 1H, H-5), 6.82 (d, J=3.0 Hz, 1H,	[1]

		H-4), 6.77 (d, J=8.8 Hz, 2H, Ar-H), 3.73 (s, 3H, OCH ₃). ¹³ C NMR (75 MHz, CDCl ₃): δ 186.0 (CHO), 159.3, 147.9, 138.2, 136.6, 131.1, 130.8, 129.2, 127.3 (2C), 125.8, 125.5, 124.9, 123.2, 114.6 (2C), 108.8, 55.5. IR (KBr): 2920, 1746, 1680 cm ⁻¹ .
7	R ¹ = -C ₆ H ₄ -4-OCH ₃ , R ² = -C ₆ H ₄ -4-NO ₂ , R ⁵ = H	¹ H NMR (400 MHz, CDCl ₃): δ 9.73 (s, 1H, CHO), 8.16 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=8.8 Hz, 2H, Ar-H), 7.01 (d, J=8.8 Hz, 2H, Ar-H), 6.94 (d, J=3.0 Hz, 1H, H-5), 6.89 (d, J=3.0 Hz, 1H, H-4), 6.84 (d, J=8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH ₃). ¹³ C NMR (75 MHz, CDCl ₃): δ 186.0 (CHO), 159.3, 147.4, 138.2, 135.9, 131.6 (2C), 130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C), 114.6 (2C), 109.0, 55.4. IR (KBr): 2933, 1724, 1660 cm ⁻¹ . [1]
8	R ¹ = -Ph, R ² = -CH ₃ , R ⁵ = -CH ₃	¹ H NMR: δ 9.80 (s, 1H, CHO), 7.20-7.45 (m, 5H, Ar-H), 6.50 (s, 1H, H-4), 2.30 (s, 3H,

C5-CH₃), 2.20 (s, 3H, C2-CH₃). ¹³C NMR: δ 186.5 (CHO), 138.0 (Ar-C), 135.0 (C-2), 133.0 (C-5), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (C-3), 115.0 (C-4), 13.0 (C5-CH₃), 12.5 (C2-CH₃). IR (KBr): 3060 (Ar C-H), 2920 (C-H), 1655 (C=O).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified pyrrole derivative was dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.^[2]

Data Acquisition:

- ¹H NMR: Spectra were typically recorded on a 400 MHz spectrometer.^[1] Standard acquisition parameters included a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans to improve the signal-to-noise ratio.
- ¹³C NMR: Spectra were recorded on the same spectrometer at a frequency of 75 or 101 MHz with complete proton decoupling.^[1] A sufficient relaxation delay (e.g., 2 seconds) was used to ensure the detection of quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

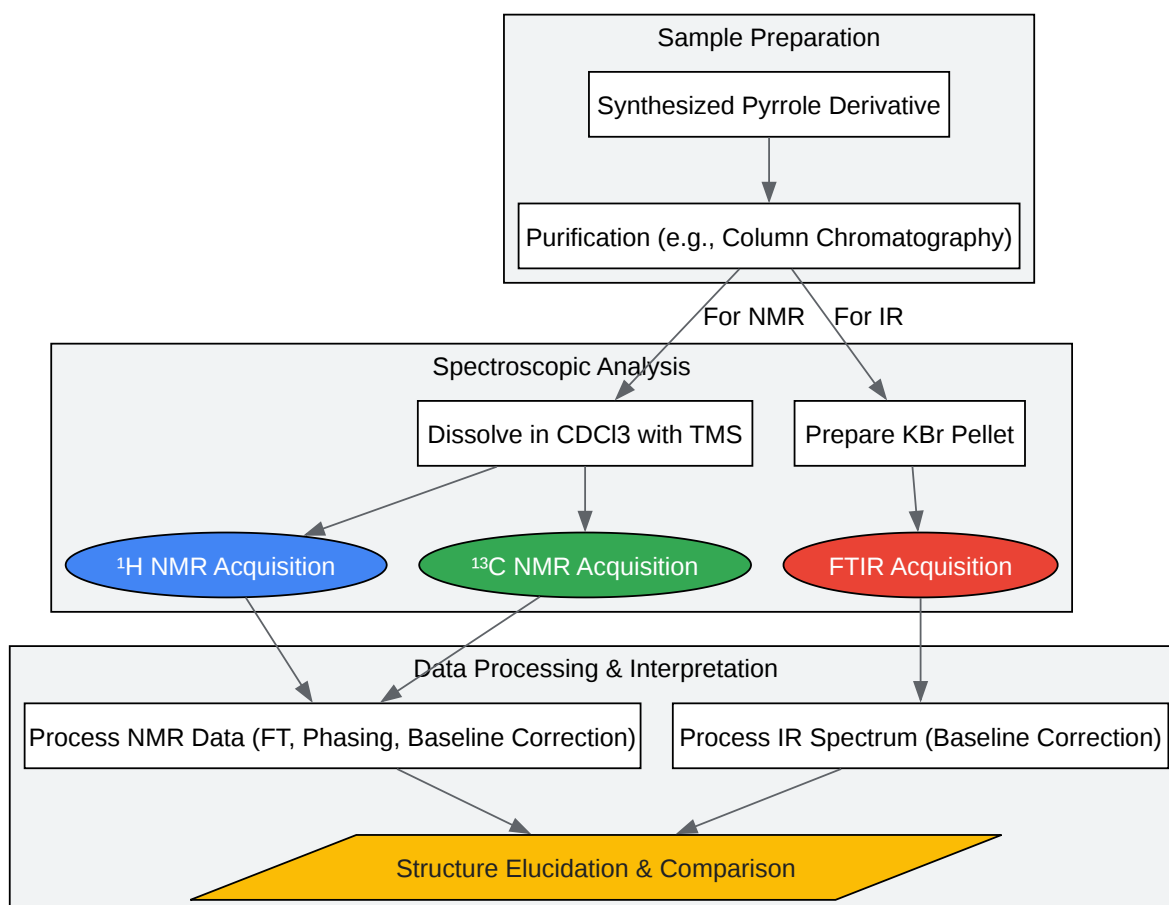
- Approximately 1-2 mg of the solid sample was finely ground using an agate mortar and pestle.[1][3]
- The ground sample was thoroughly mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).[3]
- The mixture was placed into a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]
- A background spectrum of a pure KBr pellet was recorded to subtract any atmospheric or matrix-related absorptions.[3]

Data Acquisition: The KBr pellet containing the sample was placed in the sample holder of an FTIR spectrometer. Spectra were typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . [6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of substituted pyrrole-3-carbaldehydes.

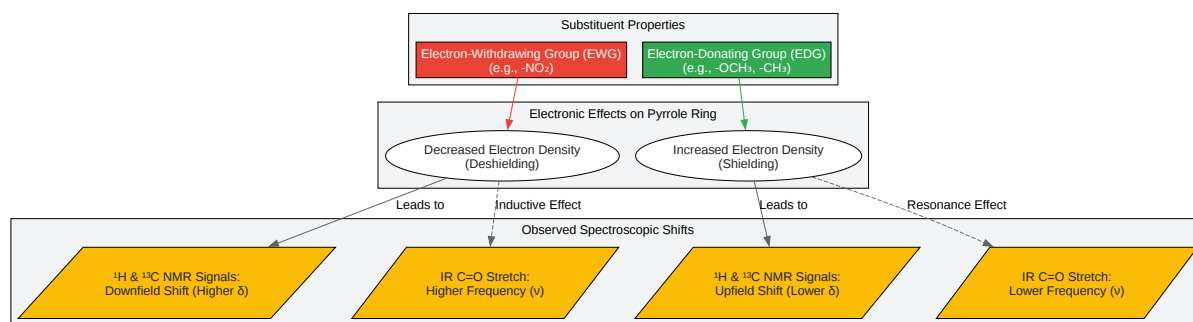


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Caption: Workflow for Spectroscopic Analysis.

Influence of Substituents on Spectroscopic Data

This diagram illustrates the logical relationship between the electronic nature of substituents and their effect on the key spectroscopic signals of pyrrole-3-carbaldehydes.



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Caption: Substituent Effects on Spectra.

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